Faster Hydrolysis Rate Compared to Monobasic Substrates
In a landmark substrate specificity study, cathepsin B1 from bovine spleen hydrolyzed Cbz-Arg-Arg-βNA (Z-Arg-Arg-betaNA) 64 times faster than the previously used monobasic substrate Bz-DL-Arg-βNA (BANA) [1]. The Km of Z-Arg-Arg-betaNA for cathepsin B1 was determined to be 0.18 mM, compared to 3.3 mM for Bz-DL-Arg-βNA (or 1.6 mM for the L-isomer alone), indicating both a higher apparent binding affinity and a markedly superior turnover rate for the dibasic substrate [1]. This head-to-head comparison was conducted at the pH 6.5 optimum of cathepsin B1 and led the authors to explicitly recommend Z-Arg-Arg-betaNA as the replacement substrate for cathepsin B1 assays owing to its greater solubility and sensitivity [1].
| Evidence Dimension | Relative hydrolysis rate (cathepsin B1, pH 6.5 optimum) |
|---|---|
| Target Compound Data | Cbz-Arg-Arg-βNA: Km = 0.18 mM; relative rate = 64 (normalized) |
| Comparator Or Baseline | Bz-DL-Arg-βNA: Km = 3.3 mM (racemic) or 1.6 mM (L-isomer); relative rate = 1 (baseline) |
| Quantified Difference | 64-fold faster hydrolysis rate; Km reduction of ~18-fold (vs racemic BANA) or ~9-fold (vs L-BANA) |
| Conditions | Bovine spleen cathepsin B1, pH 6.5 optimum, β-naphthylamide release assay |
Why This Matters
This 64-fold differential directly translates to substantially lower substrate consumption, shorter assay incubation times, and improved signal-to-noise ratios in cathepsin B enzyme assays, reducing per-assay cost and increasing throughput.
- [1] McDonald JK, Ellis S. On the substrate specificity of cathepsins B1 and B2 including a new fluorogenic substrate for cathepsin B1. Life Sci. 1975;17(8):1269-1276. View Source
